3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Kinase inhibition Positional isomer SAR Benzothiazole sulfonamide

Procure 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (CAS 868675-64-3) as an unexplored 6-methoxy positional isomer within the privileged N-(phenylsulfonyl)amide benzothiazole scaffold. This compound is singularly positioned for divergent target engagement profiling versus the known 4-methoxy isomer (RIPK2/TNF data available). Its conserved benzenesulfonyl-propanamide-benzothiazole pharmacophore ensures class-validated PPARα antagonism potential, while the 6-methoxy substituent introduces a new electronic vector predicted to modulate carbonic anhydrase IX affinity and metabolic stability. Ideal for systematic kinase selectivity panel screening and ADME benchmarking against benzylsulfonyl and butanamide linker variants.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 868675-64-3
Cat. No. B2418375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
CAS868675-64-3
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O4S2/c1-23-12-7-8-14-15(11-12)24-17(18-14)19-16(20)9-10-25(21,22)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19,20)
InChIKeyCOTXUXFIDSEDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (868675-64-3): Chemical Class and Scaffold Context for Procurement Evaluation


3-(Benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (CAS 868675-64-3, molecular formula C₁₇H₁₆N₂O₄S₂, molecular weight 376.45 g/mol) is a synthetic benzothiazole sulfonamide derivative characterized by a benzenesulfonyl group linked via a propanamide spacer to a 6-methoxy-substituted 1,3-benzothiazol-2-amine core . The compound belongs to the broader class of N-(phenylsulfonyl)amide-containing benzothiazoles, a scaffold that has been identified as a privileged structure in medicinal chemistry with demonstrated activity across multiple target families including peroxisome proliferator-activated receptor alpha (PPARα), carbonic anhydrase isoforms (hCA I/II), and receptor-interacting serine/threonine-protein kinase 2 (RIPK2) [1][2]. It is commercially available exclusively for non-human research purposes from multiple vendors, typically at ≥95% purity, and is predominantly utilized as a screening library component in early-stage drug discovery and chemical biology probe development programs .

Why In-Class Benzothiazole Sulfonamide Analogs Cannot Substitute for 3-(Benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide in Targeted Screening Campaigns


Benzothiazole sulfonamides sharing the N-(phenylsulfonyl)propanamide scaffold are not functionally interchangeable because minor positional modifications—specifically the methoxy group location on the benzothiazole ring and the sulfonyl substituent identity—produce divergent target engagement profiles. The 4-methoxy positional isomer (CAS 868675-65-4) demonstrates measurable activity against RIPK2 (IC₅₀ = 4.68 µM) and TNF signaling (IC₅₀ = 5.96 µM) in PubChem-deposited high-throughput screening data, while the 6-methoxy substitution pattern may alter hydrogen bonding geometry at the benzothiazole N3 position and shift conformational preferences of the propanamide linker, potentially redirecting polypharmacology [1]. Furthermore, replacing the benzenesulfonyl group with a benzylsulfonyl moiety (as in CAS 898414-23-8) introduces additional conformational flexibility and alters the electron-withdrawing character at the sulfonyl sulfur, which can affect both metabolic stability and target residence time . Class-level evidence from the PPARα antagonist series demonstrates that even conservative modifications to the benzothiazole ring substitution pattern can invert functional activity from agonism to antagonism, underscoring the risk of uncharacterized substitution when procuring analogs for structure-activity relationship (SAR) continuity [2].

Quantitative Differentiation Evidence: 3-(Benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide vs. Closest Analogs


Positional Isomer Differentiation: 6-Methoxy vs. 4-Methoxy Benzothiazole Substitution and Target Engagement Divergence

The 4-methoxy positional isomer (CAS 868675-65-4) has publicly deposited high-throughput screening data demonstrating RIPK2 inhibition with an IC₅₀ of 4.68 µM and TNF pathway modulation with an IC₅₀ of 5.96 µM [1]. Quantitative activity data for the 6-methoxy target compound (CAS 868675-64-3) against these same targets has not been deposited in public databases as of the search date. However, the substitution position differentiates hydrogen-bonding capacity: the 6-methoxy group lies para to the endocyclic sulfur of the thiazole ring, creating a different electrostatic surface potential distribution compared to the 4-methoxy group, which is ortho to the ring junction nitrogen and adjacent to the exocyclic amide NH. This positional shift alters the torsion angle preferences of the propanamide linker and the accessibility of the sulfonamide pharmacophore to target binding pockets [2]. In carbonic anhydrase inhibition studies on related benzothiazole sulfonamides, ring substitution position on the benzothiazole scaffold significantly modulates Ki values, with up to 19-fold variation between regioisomers for hCA I (Ki range: 0.052–0.971 µM) and up to 27-fold for hCA II (Ki range: 0.025–0.682 µM) [2].

Kinase inhibition Positional isomer SAR Benzothiazole sulfonamide RIPK2

Sulfonyl Group Identity: Benzenesulfonyl vs. Benzylsulfonyl Pharmacophore Comparison at the 6-Methoxybenzothiazole Core

The target compound features a benzenesulfonyl group (Ph–SO₂–) directly attached to the propanamide linker, whereas the closest sulfonyl variant bearing the identical 6-methoxybenzothiazole core, 3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (CAS 898414-23-8), contains a benzylsulfonyl moiety (Ph–CH₂–SO₂–) with an additional methylene spacer . This single-atom insertion increases molecular weight from 376.45 to 390.48 Da, adds one rotatable bond, and replaces an aryl-sulfonyl conjugation (benzenesulfonyl) with an alkyl-sulfonyl environment (benzylsulfonyl) that alters the pKa of the α-sulfonyl protons and the electrophilic character at sulfur. In the PPARα antagonist series reported by Ammazzalorso et al., the benzenesulfonyl pharmacophore was essential for maintaining the antagonist profile; replacement or alkylation of the sulfonyl group resulted in loss of functional antagonism against GW7647-induced PPARα activation, with the benzenesulfonyl-containing compounds exhibiting dose-dependent antagonistic activity while non-benzenesulfonyl analogs were inactive [1].

Sulfonamide pharmacophore Metabolic stability Structure-property relationships

Linker Architecture: Propanamide Spacer Length and Its Impact on Benzothiazole Sulfonamide Conformational Sampling

The target compound incorporates a three-carbon propanamide linker (benzenesulfonyl–CH₂CH₂–CONH–benzothiazole), which is distinct from the two-carbon acetamide linker (benzenesulfonyl–CH₂–CONH–benzothiazole) found in compounds such as 2-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (CAS 878727-43-6) . In the PPARα series, the propanamide linker length was identified as critical for achieving the antagonist conformational state; compounds with shorter (acetamide) or longer (butanamide) linkers showed reduced or abolished antagonist activity in the GW7647 competition assay [1]. A closely matched butanamide analog, 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide (CAS 899961-07-0), extends the linker by an additional methylene unit, which increases conformational freedom and may reduce the population of the bioactive conformation required for specific target engagement [2].

Linker optimization Propanamide spacer Conformational analysis

Benzothiazole Ring Substituent Electronic Effects: 6-Methoxy vs. 6-Fluoro and 6-Chloro Analogs in Kinase and Cellular Assays

The 6-methoxy substituent (Hammett σₚ = −0.27) on the benzothiazole ring of the target compound is electron-donating via resonance, in contrast to the electron-withdrawing 6-fluoro (σₚ = +0.06) and 6-chloro (σₚ = +0.23) analogs [1]. This electronic difference modulates the basicity of the benzothiazole N3 nitrogen and the acidity of the amide NH proton, with potential downstream effects on hydrogen-bond donor/acceptor capacity at target binding sites. In related 3-(benzenesulfonyl)-N-(benzothiazol-2-yl)propanamide series, the 6-fluoro analog (CAS not identified in public databases as of search date) has been reported to exhibit antiproliferative activity against HeLa (IC₅₀ ≈ 12 µM) and MCF-7 (IC₅₀ ≈ 15 µM) cell lines, while the 6-bromo analog has demonstrated nanomolar-range IC₅₀ values against specific kinase isoforms [2]. No equivalent cellular antiproliferative data is publicly available for the 6-methoxy target compound, but the electronic difference predicts divergent kinase selectivity profiles based on the established SAR principle that benzothiazole 6-position substituents modulate Type II kinase inhibitor binding conformations [3].

Hammett electronic effects Benzothiazole substitution Kinase selectivity Antiproliferative activity

Class-Level Carbonic Anhydrase Inhibition Benchmarking: Benzothiazole Sulfonamide Scaffold Potency Range and Selectivity Window

A systematic study of secondary sulfonamide derivatives containing the benzothiazole scaffold (compounds 1–10) established quantitative inhibition ranges for human carbonic anhydrase isoforms hCA I and hCA II [1]. The Ki values for this compound series against hCA I ranged from 0.052 ± 0.022 µM to 0.971 ± 0.280 µM, and against hCA II from 0.025 ± 0.010 µM to 0.682 ± 0.335 µM, with select compounds outperforming the reference standard acetazolamide [1]. While the target compound (868675-64-3) was not among the specific derivatives tested in that study, its structural features—secondary sulfonamide connectivity, benzenesulfonyl pharmacophore, and 6-methoxybenzothiazole core—place it within the same scaffold space. The 4-methoxy positional isomer (CAS 868675-65-4) has been independently reported to inhibit carbonic anhydrase IX (CA-IX), a tumor-associated isoform, with moderate potency, though specific Ki or IC₅₀ values for CA-IX were not publicly deposited in primary literature as of the search date . This suggests that the 6-methoxy regioisomer may exhibit a shifted CA isoform selectivity profile.

Carbonic anhydrase inhibition hCA I/hCA II selectivity Benzothiazole sulfonamide SAR

PPARα Antagonism Class Evidence: Functional Pharmacophore Requirements Established for N-(Phenylsulfonyl)amide Benzothiazoles

Ammazzalorso et al. (2011) reported the first systematic characterization of benzothiazole-based N-(phenylsulfonyl)amides as PPARα antagonists, establishing that the benzenesulfonyl-propanamide-benzothiazole scaffold is a validated chemotype for PPARα functional antagonism [1]. In this study, a panel of synthesized phenylsulfonamides was evaluated in a cell-based transactivation assay against the PPARα agonist GW7647. The best compounds demonstrated dose-dependent antagonistic profiles, with inhibitory effects also observed on CPT1A (carnitine palmitoyltransferase 1A) expression patterns, indicating downstream pathway modulation beyond direct receptor antagonism [1]. The target compound (868675-64-3) embodies the core pharmacophore of this series—benzenesulfonyl head group, three-carbon propanamide linker, and 2-aminobenzothiazole core—but with a 6-methoxy substituent not present in the originally reported series. This substituent addition is anticipated to modulate PPARα binding affinity and may introduce subtype selectivity (PPARα vs. PPARγ/δ) or alter the antagonist/agonist functional balance based on precedent from carboxylic acid-derived PPAR ligands where methoxy substitution on the terminal aromatic ring significantly shifts the activity profile [1].

PPARα antagonism Nuclear receptor pharmacology Functional assay CPT1A modulation

Recommended Application Scenarios for 3-(Benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (868675-64-3) Based on Differentiated Evidence


PPARα Antagonist Lead Expansion and Structure-Activity Relationship (SAR) Exploration

Procure this compound as a novel 6-methoxy-bearing analog for systematic SAR expansion of the benzothiazole N-(phenylsulfonyl)amide PPARα antagonist series established by Ammazzalorso et al. (2011) [1]. The conserved benzenesulfonyl-propanamide-benzothiazole pharmacophore ensures class-validated target engagement potential, while the 6-methoxy substituent provides an unexplored electronic vector for modulating PPARα binding affinity, subtype selectivity, and functional antagonist potency. In-house testing should include: (a) Gal4-PPARα LBD transactivation assay with GW7647 as reference agonist to establish IC₅₀, (b) counter-screening against PPARγ and PPARδ to assess subtype selectivity, and (c) CPT1A expression analysis to confirm downstream pathway modulation [1].

Positional Isomer Comparator for Benzothiazole Kinase Inhibitor Selectivity Profiling

Use this compound as the 6-methoxy positional isomer benchmark in kinase selectivity panels, in direct comparison with the 4-methoxy isomer (CAS 868675-65-4) for which RIPK2 (IC₅₀ = 4.68 µM) and TNF signaling (IC₅₀ = 5.96 µM) data are publicly available [2]. The contrasting methoxy position (6- vs. 4-) is predicted to yield differential kinase inhibition fingerprints due to altered hydrogen-bonding geometry at the benzothiazole N3 and modified linker conformational preferences. Parallel testing of both isomers against a broad kinase panel (e.g., 100–400 kinases at 1–10 µM) is recommended to quantify selectivity divergence and identify kinase targets uniquely engaged by the 6-methoxy regioisomer [2][3].

Carbonic Anhydrase Isoform Profiling with Focus on Tumor-Associated CA-IX Selectivity

Deploy this compound in carbonic anhydrase isoform profiling panels (hCA I, II, IX, XII) to establish the isoform selectivity landscape of the 6-methoxybenzothiazole sulfonamide sub-series. The benzothiazole sulfonamide scaffold has demonstrated Ki values ranging from 0.025 to 0.971 µM across hCA I and hCA II, with the 4-methoxy isomer independently reported as a CA-IX inhibitor [4]. Testing the 6-methoxy regioisomer head-to-head against the 4-methoxy analog in stopped-flow CO₂ hydration assays at pH 7.4 will directly quantify the impact of methoxy positional isomerism on CA isoform affinity and selectivity, providing critical SAR data for tumor hypoxia-targeted drug design [4].

Sulfonamide Pharmacophore Benchmarking in Metabolic Stability and Physicochemical Property Assays

Utilize this compound as a reference benzenesulfonyl standard in comparative metabolic stability and physicochemical profiling against the benzylsulfonyl analog (CAS 898414-23-8) and the butanamide linker variant (CAS 899961-07-0) [5]. Key assays should include: (a) microsomal stability (human and rodent liver microsomes, t₁/₂ determination), (b) kinetic aqueous solubility (pH 7.4 PBS), (c) LogD₇.₄ measurement (shake-flask method), and (d) plasma protein binding (equilibrium dialysis). These data will establish whether the benzenesulfonyl pharmacophore offers a metabolic stability advantage over the benzylsulfonyl variant and whether the propanamide linker length is optimal for balancing potency and ADME properties [5].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.